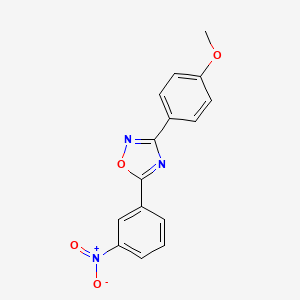![molecular formula C16H14N4O2S B5800176 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a triazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other compounds that have similar properties. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are various future directions for the research of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One future direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound. Other future directions include exploring its potential applications in the field of agriculture, such as in the development of new pesticides or fungicides. Overall, the potential applications of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole in various fields make it a promising compound for further research.
Métodos De Síntesis
There are various methods that have been used to synthesize 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One of the most common methods is the reaction of 4-methyl-3-phenyl-1,2,4-triazole-5-thiol with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole has shown potential in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also shown potential in the treatment of inflammatory diseases, as it has anti-inflammatory properties. Additionally, this compound has shown potential in the treatment of fungal and bacterial infections.
Propiedades
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-19-15(13-5-3-2-4-6-13)17-18-16(19)23-11-12-7-9-14(10-8-12)20(21)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSUZCEBFYVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)


![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)